

AM103: A Technical Overview of its Impact on Proinflammatory Mediators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM103

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Abstract

AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are powerful proinflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma and cardiovascular conditions. This technical guide provides an in-depth analysis of **AM103**'s mechanism of action, its quantifiable impact on key proinflammatory mediators, and detailed experimental protocols for assessing its activity. The information presented herein is intended to support further research and development of FLAP inhibitors as a therapeutic class.

Introduction

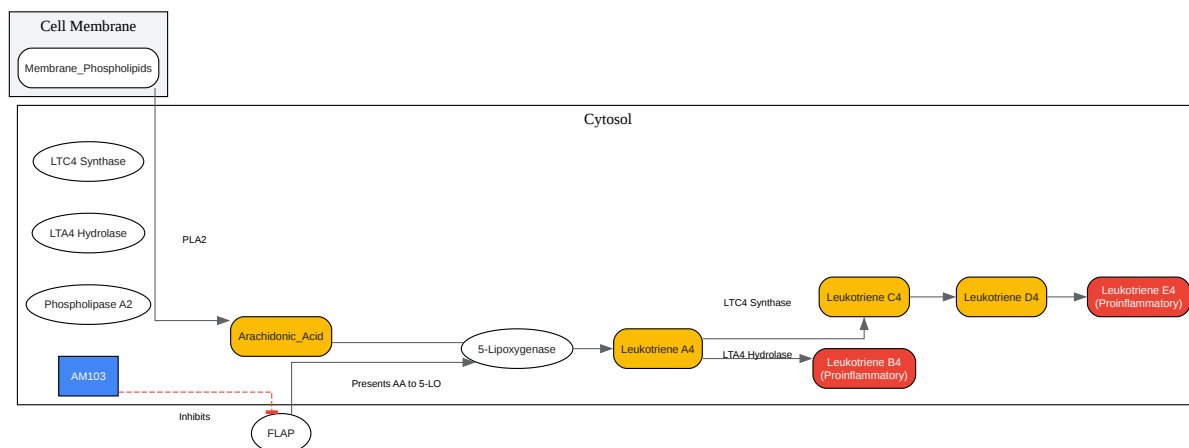
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathophysiology of numerous acute and chronic diseases. The leukotriene pathway is a key cascade in the inflammatory process, producing potent lipid mediators that promote neutrophil chemotaxis, vascular permeability, and smooth muscle contraction.

AM103 is a novel small molecule that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in leukotriene biosynthesis. By inhibiting

FLAP, **AM103** effectively suppresses the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). This mechanism offers a broad-spectrum anti-inflammatory effect by targeting the inflammatory cascade at an upstream point.

Mechanism of Action and Signaling Pathway

AM103 exerts its anti-inflammatory effects by binding to FLAP and preventing the synthesis of proinflammatory leukotrienes.^[1] The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then transferred by FLAP to 5-lipoxygenase, which catalyzes its conversion to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently converted to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further metabolized to LTD4 and LTE4. **AM103's** inhibition of FLAP effectively halts this entire pathway.



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Caption: **AM103** inhibits the 5-lipoxygenase-activating protein (FLAP), preventing the synthesis of proinflammatory leukotrienes from arachidonic acid.

Quantitative Data on the Impact of AM103 on Proinflammatory Mediators

Clinical and preclinical studies have demonstrated **AM103**'s ability to significantly reduce the production of key proinflammatory leukotrienes in a dose-dependent manner.

Phase I Clinical Trial in Healthy Volunteers

A Phase I clinical trial assessed the safety, tolerability, and pharmacodynamic properties of **AM103** in healthy volunteers. The study demonstrated a robust and statistically significant reduction of LTB4 and LTE4.[\[1\]](#)

Dose of AM103	Proinflammatory Mediator	Outcome
Escalating single and multiple doses (up to 1,000 mg/day)	Leukotriene B4 (LTB4)	Robust and statistically significant dose-dependent reduction [1]
Escalating single and multiple doses (up to 1,000 mg/day)	Leukotriene E4 (LTE4)	Robust and statistically significant dose-dependent reduction [1]

Preclinical In Vivo Studies

Preclinical evaluations in rodent models of inflammation further support the anti-inflammatory activity of **AM103**.

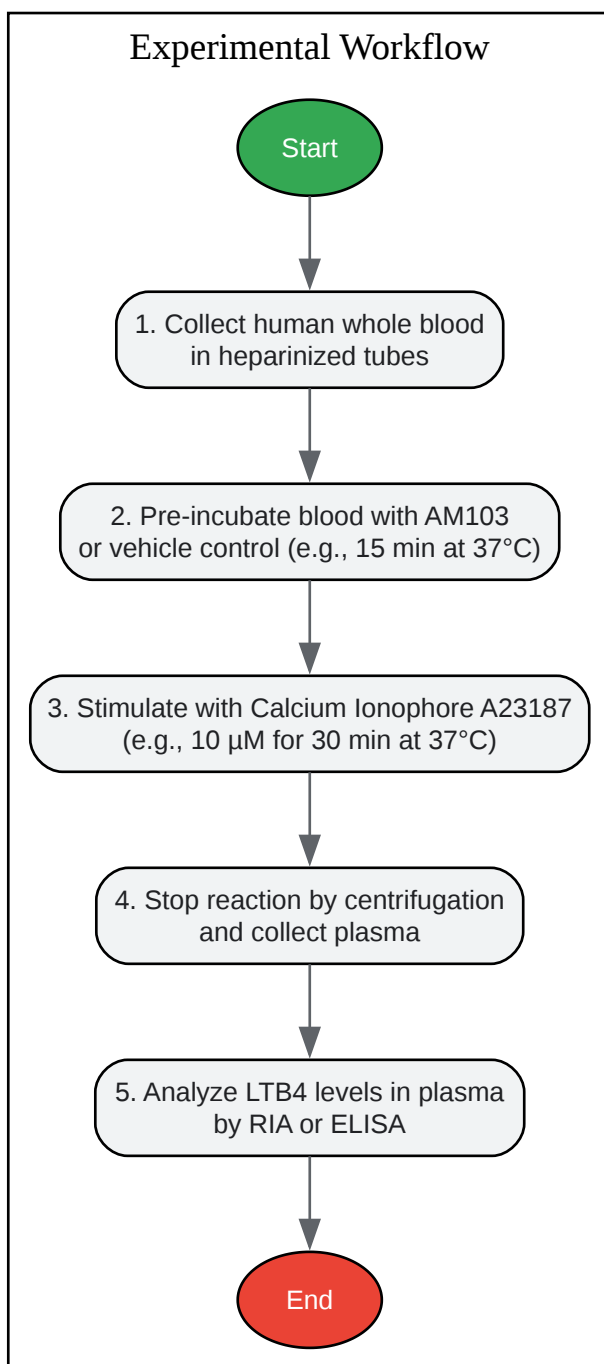
Animal Model	Proinflammatory Mediator/Marker	Treatment with AM103	Outcome
Rat Model: Zymosan-Induced Peritonitis	Leukotriene B4 (LTB4)	Dose-dependent	Inhibition of LTB4
Cysteinyl Leukotrienes (CysLTs)	Dose-dependent	Inhibition of CysLTs	
Plasma Protein Extravasation	Dose-dependent	Inhibition of plasma protein extravasation	
Mouse Model: Ovalbumin-Primed and Challenged	Eosinophil Peroxidase	Not specified	Reduction in bronchoalveolar lavage fluid
Cysteinyl Leukotrienes (CysLTs)	Not specified	Reduction in bronchoalveolar lavage fluid	
Interleukin-5 (IL-5)	Not specified	Reduction in bronchoalveolar lavage fluid	

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of FLAP inhibitors like **AM103**.

In Vitro Assay: Calcium Ionophore-Induced LTB4 Production in Human Whole Blood

This assay is used to assess the potency of a compound in inhibiting LTB4 synthesis in a physiologically relevant matrix.



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Caption: Workflow for the in vitro calcium ionophore-induced LTB4 production assay.

Methodology:

- **Blood Collection:** Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.
- **Pre-incubation with Compound:** Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of **AM103** (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control. Incubate for 15 minutes at 37°C.
- **Stimulation:** Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 10 μM . Incubate for 30 minutes at 37°C with gentle agitation.[2]
- **Reaction Termination and Sample Preparation:** Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C. Collect the plasma supernatant.
- **LTB4 Quantification:** Measure the concentration of LTB4 in the plasma samples using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2]
- **Data Analysis:** Calculate the percent inhibition of LTB4 production at each concentration of **AM103** relative to the vehicle control. Determine the IC50 value.

In Vivo Model: Zymosan-Induced Peritonitis in Mice

This model is used to evaluate the anti-inflammatory effects of a compound in an acute inflammatory setting.

Methodology:

- **Animals:** Use male BALB/c mice (or another appropriate strain), aged 8-12 weeks.
- **Compound Administration:** Administer **AM103** or vehicle control orally (p.o.) or intraperitoneally (i.p.) at desired doses.
- **Induction of Peritonitis:** After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg in sterile saline).[3]
- **Peritoneal Lavage:** At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of ice-cold PBS. [4]

- **Cell Count and Differential:** Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytopsin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other inflammatory cells.
- **Mediator Analysis:** Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of LTB₄, CysLTs, and other cytokines and chemokines (e.g., MCP-1) by ELISA or other immunoassays.^[4]
- **Data Analysis:** Compare the total and differential leukocyte counts, as well as the levels of inflammatory mediators, between the **AM103**-treated groups and the vehicle-treated control group.

In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This model is relevant for asthma and is used to assess the effect of a compound on allergic airway inflammation.

Methodology:

- **Sensitization:** Sensitize mice (e.g., BALB/c) by i.p. injection of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 14.^[5]
- **Compound Administration:** Administer **AM103** or vehicle control via a suitable route (e.g., oral gavage) daily, starting before the OVA challenge.
- **Challenge:** Challenge the sensitized mice with an intranasal or aerosolized solution of OVA on, for example, days 21, 22, and 23.^[5]
- **Bronchoalveolar Lavage (BAL):** Euthanize the mice 24-48 hours after the final OVA challenge.^[6] Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving a known volume of sterile saline.
- **BALF Analysis:**
 - **Cell Counts:** Determine the total and differential cell counts in the BALF, with a focus on eosinophils.

- Mediator Analysis: Centrifuge the BALF and analyze the supernatant for levels of CysLTs, IL-5, and other relevant cytokines (e.g., IL-4, IL-13) by ELISA.[7]
- Eosinophil Peroxidase (EPO) Assay: Measure EPO activity in the cell pellet as an indicator of eosinophil infiltration.
- Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.
- Data Analysis: Compare the inflammatory parameters in the BALF and lung tissue between the **AM103**-treated and vehicle-treated groups.

Conclusion

AM103 is a promising anti-inflammatory agent that acts through the targeted inhibition of FLAP, a key protein in the biosynthesis of leukotrienes. Its ability to potently and dose-dependently reduce the production of proinflammatory mediators such as LTB4 and CysLTs has been demonstrated in both clinical and preclinical settings. The experimental models and protocols described in this guide provide a framework for the continued investigation and development of FLAP inhibitors as a therapeutic strategy for a variety of inflammatory disorders. Further research into the clinical efficacy and safety of **AM103** and other molecules in this class is warranted.

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- To cite this document: BenchChem. [AM103: A Technical Overview of its Impact on Proinflammatory Mediators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8567433#am103-s-impact-on-proinflammatory-mediators]

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